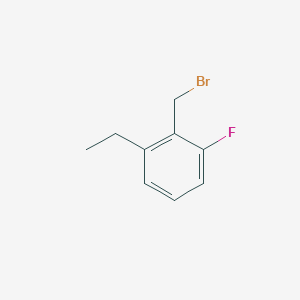![molecular formula C11H12O4 B6601414 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one CAS No. 76609-35-3](/img/structure/B6601414.png)
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of hydroxyl groups and an allyloxy group attached to a phenyl ring, along with a ketone functional group
Métodos De Preparación
The synthesis of 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxyacetophenone and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Análisis De Reacciones Químicas
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential cytotoxic activity against various cancer cell lines.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex molecules, including heterocycles and other bioactive compounds.
Biological Studies: It is used in research to understand its biological activities, such as antimicrobial and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to cytotoxic effects.
Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparación Con Compuestos Similares
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one can be compared with other phenolic compounds, such as:
2,4-Dihydroxyacetophenone: Lacks the allyloxy group and has different reactivity and biological activity.
Allylphenols: Contain an allyl group but may not have the same hydroxyl and ketone functionalities.
Chalcones: Share a similar structure but differ in the position and number of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
1-(2,4-dihydroxy-6-prop-2-enoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h3,5-6,13-14H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTVMJKXLPSRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OCC=C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate](/img/structure/B6601348.png)




![2-{3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B6601383.png)







